Enhanced Cytotoxicity in MCF-7 Breast Cancer Cells Versus Curcumin
Anticancer agent 253 (Compound 26) demonstrates significantly enhanced potency against the MCF-7 breast cancer cell line when compared to its parent natural product, curcumin. This improvement addresses the major limitation of curcumin, which is its insufficient intrinsic cytotoxicity [1][2].
| Evidence Dimension | Cell Viability (IC50) |
|---|---|
| Target Compound Data | 6 μM |
| Comparator Or Baseline | Curcumin (pooled geometric mean IC50): 22.85 μM |
| Quantified Difference | Approximately 3.8-fold lower IC50 (more potent) for Anticancer agent 253 |
| Conditions | MCF-7 human breast adenocarcinoma cell line |
Why This Matters
This potency gain over curcumin justifies the selection of Anticancer agent 253 over native curcumin for in vitro breast cancer studies where reduced effective concentration is critical.
- [1] Mandalapu D, Saini KS, Gupta S, Sharma V, Malik MY, Chaturvedi S, Bala V, Hamidullah, Thakur S, Maikhuri JP, Wahajuddin M, Konwar R, Gupta G, Sharma VL. Synthesis and biological evaluation of some novel triazole hybrids of curcumin mimics and their selective anticancer activity against breast and prostate cancer cell lines. Bioorg Med Chem Lett. 2016 Sep 1;26(17):4223-32. View Source
- [2] A Systematic Review With Targeted Meta-Analyses of Curcumin and Berberine In Vitro Cytotoxicity Models (2014-2026). JoVE. 2026. (Pooled geometric mean IC50 for curcumin in MCF-7 cells). View Source
